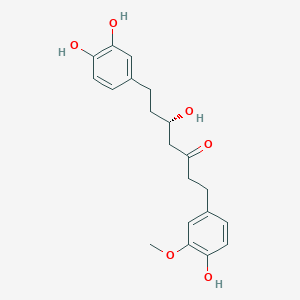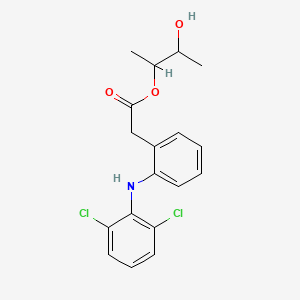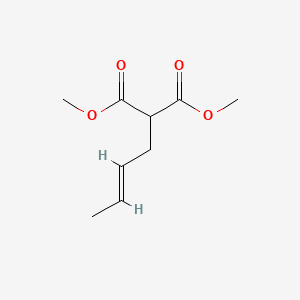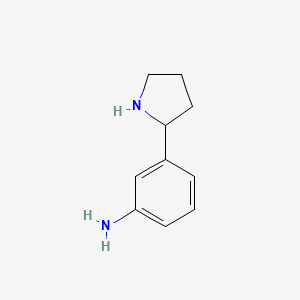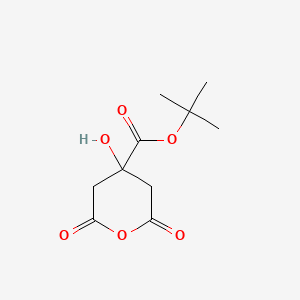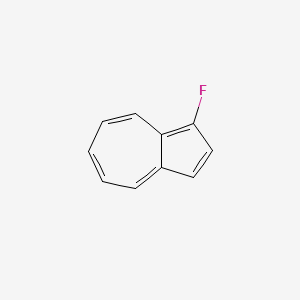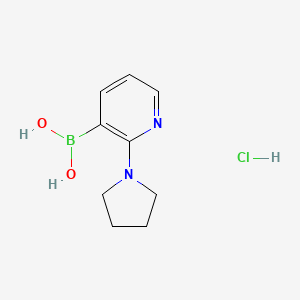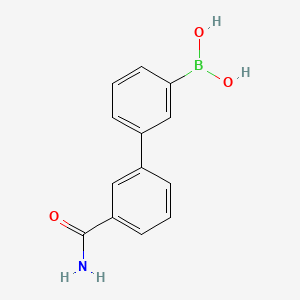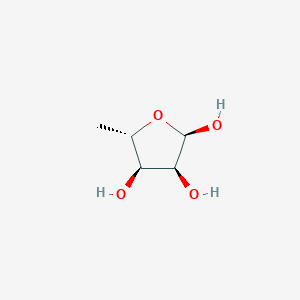
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxy-L-ribose is a monosaccharide, specifically a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxy group. This compound is a rare sugar with potential applications in various fields, including pharmaceuticals and biotechnology. Its unique structure and properties make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-L-ribose can be achieved through several methods. One common approach involves the use of microbial and enzymatic strategies. For instance, L-arabinose, L-ribulose, and ribitol can be converted to L-ribose using specific enzymes . Another method involves the chemical synthesis route, which, although challenging on an industrial scale, provides a pathway for producing this compound .
Industrial Production Methods: Industrial production of 5-deoxy-L-ribose primarily relies on biotechnological methods due to the difficulties associated with chemical synthesis. Microbial transformation and enzymatic catalysis are promising techniques for yielding L-ribose, which can then be converted to 5-deoxy-L-ribose .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxy-L-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 5-deoxy-L-ribose.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of 5-deoxy-L-ribose.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Deoxy-L-ribose has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules.
Biology: It is used in the study of nucleic acids and their analogs.
Medicine: 5-Deoxy-L-ribose is a precursor for the synthesis of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism by which 5-deoxy-L-ribose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism. The absence of the 2′ hydroxyl group in deoxyribose increases the mechanical flexibility of DNA compared to RNA, allowing it to assume the double-helix conformation .
Comparison with Similar Compounds
2-Deoxyribose: A deoxy sugar derived from ribose by the loss of a hydroxy group at the 2′ position.
L-Rhamnose: A naturally occurring deoxy sugar with applications in the pharmaceutical industry.
L-Fucose: Another deoxy sugar used in the synthesis of glycoproteins and glycolipids.
Uniqueness: 5-Deoxy-L-ribose is unique due to its specific structure and the absence of a hydroxy group at the 5′ position. This structural difference imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5+/m0/s1 |
InChI Key |
MKMRBXQLEMYZOY-NEEWWZBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
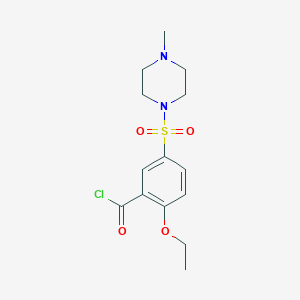


![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

